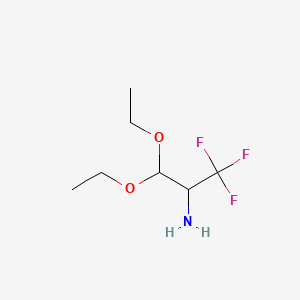

3,3-Diethoxy-1,1,1-trifluoropropan-2-amine

Description

Significance of Organofluorine Compounds as Advanced Building Blocks

Organofluorine compounds have become indispensable in various sectors of the chemical industry, most notably in pharmaceuticals and agrochemicals. The introduction of fluorine, particularly the trifluoromethyl (-CF₃) group, into organic molecules can dramatically alter their physicochemical and biological properties. chromatographyonline.com The -CF₃ group is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative degradation. researchgate.net This increased stability often leads to a longer biological half-life for drug candidates.

Furthermore, the trifluoromethyl group can influence the conformation of a molecule and its binding affinity to biological targets. nih.gov It is often employed as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a compound's steric and electronic profile. researchgate.net The unique properties conferred by the -CF₃ group have led to its incorporation into numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). researchgate.net As a result, the development of novel building blocks containing the trifluoromethyl moiety is a significant focus of contemporary organic synthesis.

Role of Multifunctionalized Propanamine Derivatives in Complex Molecular Synthesis

Propanamine derivatives that are substituted with multiple functional groups are valuable intermediates in the synthesis of complex organic molecules. The three-carbon propanamine backbone provides a flexible scaffold upon which various functionalities can be installed, leading to a wide array of potential synthetic transformations. For instance, propargylamines, which contain an alkyne and an amine, are versatile precursors for the synthesis of a diverse range of nitrogen-containing heterocycles. acs.org

Polyamines and their derivatives are crucial in both biological processes and as synthetic targets. nih.gov The ability to selectively modify different positions on a propanamine chain allows for the construction of intricate molecular frameworks found in natural products and pharmaceuticals. The strategic placement of functional groups can dictate the reactivity and selectivity of subsequent chemical reactions, making these derivatives powerful tools for synthetic chemists.

Overview of the Distinctive Chemical Features of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine

The 1,1,1-Trifluoromethyl Group (-CF₃): Located at one end of the propane (B168953) chain, this group exerts a strong electron-withdrawing effect. This effect significantly decreases the basicity of the adjacent amine group compared to a non-fluorinated analogue. acs.org Its lipophilic nature also influences the solubility profile of the entire molecule. chromatographyonline.com

The Primary Amine Group (-NH₂): Situated at the second carbon, the amine group provides a site for nucleophilic attack and a handle for a wide range of chemical modifications, such as acylation, alkylation, and the formation of imines. acs.org Despite its reduced basicity due to the neighboring -CF₃ group, it remains a key reactive center.

The Diethyl Acetal (B89532) Group [-CH(OCH₂CH₃)₂]: Positioned at the third carbon, the diethyl acetal serves as a protected aldehyde. Acetals are generally stable under neutral to strongly basic conditions but are readily hydrolyzed back to the corresponding aldehyde in the presence of acid. This feature makes the diethoxy group an excellent protecting group, allowing for chemical transformations to be carried out on the amine functionality without affecting the latent aldehyde.

The spatial arrangement of these three groups within a compact three-carbon frame results in a highly functionalized and synthetically versatile building block.

Scope and Research Significance of the Compound in Academic Organic Synthesis

While direct and extensive research on this compound is not widely documented in the current literature, its structure suggests significant potential as a valuable tool in academic organic synthesis. The compound's multifunctionality allows for a variety of selective chemical manipulations, making it an attractive starting material for the synthesis of more complex fluorinated molecules.

The research significance of this compound lies in its ability to introduce a trifluoromethylated, three-carbon unit with both a reactive amine and a protected aldehyde into a target molecule. This could be particularly useful in the synthesis of novel pharmaceuticals, where the incorporation of fluorine is often desirable. For example, the amine could be used as an anchor point to build a larger molecular scaffold, and the latent aldehyde could be deprotected at a later synthetic stage for further reactions, such as Wittig reactions or reductive aminations. The development of synthetic routes to and the exploration of the reactivity of this compound would be a meaningful contribution to the field of organofluorine chemistry and synthetic methodology.

Structure

3D Structure

Properties

Molecular Formula |

C7H14F3NO2 |

|---|---|

Molecular Weight |

201.19 g/mol |

IUPAC Name |

3,3-diethoxy-1,1,1-trifluoropropan-2-amine |

InChI |

InChI=1S/C7H14F3NO2/c1-3-12-6(13-4-2)5(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |

InChI Key |

KINBVPVEVMJMHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C(F)(F)F)N)OCC |

Origin of Product |

United States |

Molecular Architecture and Fundamental Structural Aspects of 3,3 Diethoxy 1,1,1 Trifluoropropan 2 Amine

Structural Design Rationale: Synergistic Effects of Trifluoromethyl, Amine, and Acetal (B89532) Functionalities

The molecular design of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine incorporates three functional groups whose interactions result in a unique set of properties. The combination of the trifluoromethyl (CF₃), amine (NH₂), and acetal [CH(OEt)₂] groups is not arbitrary; it is a deliberate design to modulate the molecule's reactivity, stability, and physicochemical characteristics.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect. nih.gov Its inclusion in a molecular structure is known to enhance metabolic stability, increase lipophilicity, and alter the electronic properties of adjacent functional groups. mdpi.comresearchgate.net In medicinal chemistry, replacing a methyl group with a trifluoromethyl group is a common strategy to improve a drug candidate's pharmacokinetic profile and binding affinity. mdpi.comnih.gov

The amine functionality provides a site for basicity and nucleophilicity, and it is a key feature in many biologically active molecules. However, the proximity of the strongly electron-withdrawing trifluoromethyl group drastically reduces the basicity of the amine in α-trifluoromethyl amines. nih.gov This modulation is often desirable as it can prevent unwanted protonation at physiological pH and can make the amine's hydrogen-bonding nature more comparable to that of an amide, a common bioisostere. nih.gov

The acetal group is generally stable under neutral or basic conditions and is often used as a protecting group for aldehydes and ketones during synthesis. In the structure of this compound, the diethoxy acetal provides steric bulk and is likely a remnant of a synthetic pathway starting from a precursor like 3,3-diethoxypropionaldehyde. Acetal-containing compounds are versatile synthetic intermediates. psu.edunih.gov

The synergy of these three groups results in a chiral, weakly basic, and lipophilic building block. The trifluoromethyl group enhances metabolic stability while lowering the amine's pKa, and the acetal group provides steric influence and a stable handle for further synthetic transformations. This combination makes such molecules valuable precursors in the synthesis of more complex fluorinated compounds, including peptidomimetics and other potential therapeutic agents. nih.govresearchgate.net

Stereochemical Considerations and Chirality

Stereochemistry is a critical aspect of the molecular architecture of this compound. The central carbon of the propane (B168953) backbone (C2) is bonded to four different substituents:

A trifluoromethyl group (-CF₃)

An amino group (-NH₂)

A hydrogen atom (-H)

A diethoxymethyl group [-CH(OCH₂CH₃)₂]

This arrangement makes the C2 carbon a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3,3-Diethoxy-1,1,1-trifluoropropan-2-amine and (S)-3,3-Diethoxy-1,1,1-trifluoropropan-2-amine.

The synthesis of fluorinated chiral amines and amino acids is a significant area of research because the biological activity of chiral molecules often resides in only one of their enantiomeric forms. researchgate.netnih.gov Consequently, methods for the stereoselective synthesis of such compounds are highly sought after. acs.orgacs.orgacs.org Asymmetric synthesis strategies, often employing chiral auxiliaries or catalysts, are used to produce enantiomerically enriched or pure forms of α-trifluoromethyl amines. soton.ac.uk The presence of the chiral center is a defining structural feature that has profound implications for the molecule's interaction with other chiral entities, such as biological receptors or enzymes.

| Property | Description |

| Chiral Center | C2 (the carbon atom bonded to the amine group) |

| Substituents on C2 | -CF₃, -NH₂, -H, -CH(OEt)₂ |

| Stereoisomers | Two enantiomers: (R) and (S) |

| Significance | Enantiomers can have different biological activities. |

Conformational Analysis of the Propanamine Backbone

The flexibility of the propanamine backbone in this compound allows it to adopt various spatial arrangements, or conformations, through rotation around its carbon-carbon single bonds. The stability of these conformers is primarily dictated by steric and electronic interactions between the substituents. chemistrysteps.com

The analysis of the rotation around the C1-C2 and C2-C3 bonds is key to understanding the molecule's preferred shape.

Rotation around the C1-C2 bond: This bond connects the trifluoromethyl group (-CF₃) to the chiral center. The trifluoromethyl group is sterically demanding, comparable in size to an ethyl group. researchgate.net Rotation around this bond will be influenced by interactions between the fluorine atoms and the substituents on C2 (amine, hydrogen, and the diethoxymethyl group).

Rotation around the C2-C3 bond: This rotation involves the movement of the very bulky trifluoromethyl and diethoxymethyl groups relative to each other. Conformational analysis, often visualized using Newman projections, predicts that staggered conformations are significantly more stable than eclipsed conformations due to lower torsional and steric strain. organicchemistrytutor.commasterorganicchemistry.com

The most stable conformation of the molecule is expected to place the two largest groups, the trifluoromethyl group (-CF₃) and the diethoxymethyl group [-CH(OEt)₂], in an anti-periplanar arrangement. This minimizes the steric repulsion between them. Conformations where these bulky groups are in a gauche relationship (60° dihedral angle) would be higher in energy, and eclipsed conformations would be the most energetically unfavorable. chemistrysteps.comorganicchemistrytutor.com The conformational landscape of similar small amines, such as n-propylamine and isopropylamine, has been studied, providing a basis for understanding the behavior of this more complex derivative. acs.org

| Conformation (C2-C3 bond) | Dihedral Angle (-CF₃ vs -CH(OEt)₂) | Relative Energy | Stability |

| Anti | ~180° | Lowest | Most Stable |

| Gauche | ~60° | Intermediate | Less Stable |

| Eclipsed | 0° | Highest | Least Stable |

Electronic and Inductive Influences of the Trifluoromethyl Group on Neighboring Functionalities

The trifluoromethyl group exerts a profound electronic influence on the rest of the this compound molecule. This is primarily due to the strong inductive electron-withdrawing effect (-I effect) of the three highly electronegative fluorine atoms. nih.govresearchgate.netu-tokyo.ac.jp

This powerful -I effect causes a significant polarization of the C-C and C-N bonds. Electron density is pulled from the propanamine backbone towards the trifluoromethyl group. researchgate.net The most significant consequence of this electron withdrawal is the marked reduction in the basicity of the amine group at C2. The electron density on the nitrogen atom is decreased, making its lone pair of electrons less available to accept a proton. nih.gov

The pKa of an amine is a measure of the acidity of its conjugate acid. A lower pKa value indicates a weaker base. For example, the pKa of the conjugate acid of ethylamine (B1201723) is approximately 10.8, while that of 2,2,2-trifluoroethylamine (B1214592) is 5.7. nih.gov This dramatic decrease of over 5 pKa units illustrates the powerful deactivating effect of the trifluoromethyl group. A similar reduction in basicity is expected for this compound when compared to its non-fluorinated analog. This electronic modification is a key feature of its chemical character, influencing its reactivity and potential biological interactions. nih.govu-tokyo.ac.jp

| Compound | Structure | pKa of Conjugate Acid (approx.) | Effect of CF₃ Group |

| Ethylamine | CH₃CH₂NH₂ | 10.8 | N/A |

| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.7 | Strong decrease in basicity nih.gov |

| 1,1-Diethoxypropan-2-amine | CH₃CH(NH₂)CH(OEt)₂ | ~10-11 (estimated) | N/A |

| This compound | CF₃CH(NH₂)CH(OEt)₂ | ~5-6 (estimated) | Strong decrease in basicity |

Advanced Synthetic Methodologies for 3,3 Diethoxy 1,1,1 Trifluoropropan 2 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. For 3,3-diethoxy-1,1,1-trifluoropropan-2-amine (1), the primary disconnection severs the C-N bond, identifying a key intermediate, the corresponding ketone, 3,3-diethoxy-1,1,1-trifluoropropan-2-one (B13592620) (2). This transformation is based on well-established methods for amine synthesis, such as reductive amination or the reduction of an oxime or imine derivative.

Further deconstruction of the keto-acetal (2) can follow two main pathways:

Pathway A: Disconnection of the C2-C3 bond suggests a reaction between a trifluoroacetyl synthon (e.g., trifluoroacetyl chloride or trifluoroacetic anhydride) and a diethoxyacetaldehyde equivalent.

Pathway B: A functional group interconversion approach would involve the trifluoromethylation of a suitable precursor, such as an ester derivative of diethoxypropanoic acid.

These disconnections lead back to readily available starting materials like trifluoroacetone, ethyl trifluoroacetate, or ethyl 3,3-diethoxypropanoate, forming the basis for the synthetic strategies discussed below.

Stereoselective Synthesis Approaches

Achieving stereocontrol at the C2 position is paramount for the application of this chiral amine. Several methodologies can be employed to introduce the desired stereochemistry.

A robust and widely used method for the asymmetric synthesis of amines involves the use of chiral sulfinamide auxiliaries. This approach, pioneered for other trifluoromethylated amines, can be adapted for the synthesis of this compound.

The proposed synthesis commences with the condensation of the key intermediate, 3,3-diethoxy-1,1,1-trifluoropropan-2-one (2), with a chiral tert-butanesulfinamide (e.g., (R)- or (S)-Ellman's auxiliary). This reaction forms a chiral N-sulfinylimine (3). The subsequent diastereoselective reduction of this imine with a hydride source, such as L-Selectride or sodium borohydride (B1222165), yields the corresponding sulfinamide (4). The stereochemical outcome of the reduction is directed by the chiral sulfinyl group. Finally, acidic hydrolysis cleaves the sulfinamide auxiliary to afford the desired enantiomerically enriched primary amine (1).

This method is highly effective, often providing high diastereoselectivities and chemical yields. The choice of reducing agent can influence the stereochemical outcome, allowing for access to both enantiomers of the target amine by selecting the appropriate sulfinamide and reducing agent combination.

| Step | Reactants | Product | Key Features |

| 1 | 3,3-diethoxy-1,1,1-trifluoropropan-2-one, (R)-tert-butanesulfinamide | Chiral N-sulfinylimine | Formation of a key chiral intermediate |

| 2 | Chiral N-sulfinylimine, L-Selectride | Diastereomerically enriched sulfinamide | High diastereoselectivity directed by the auxiliary |

| 3 | Diastereomerically enriched sulfinamide, HCl | Enantiomerically pure amine | Cleavage of the auxiliary to yield the final product |

Asymmetric catalysis offers an elegant and atom-economical approach to chiral amines. The catalytic hydrogenation or transfer hydrogenation of a prochiral imine derived from 3,3-diethoxy-1,1,1-trifluoropropan-2-one is a promising strategy.

In this approach, the ketone (2) is first converted to an N-aryl or N-benzyl imine. This imine is then subjected to hydrogenation using a chiral transition metal catalyst, such as those based on rhodium, iridium, or ruthenium, with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives). The chiral catalyst creates a chiral environment for the hydride transfer, leading to the preferential formation of one enantiomer of the amine.

Alternatively, asymmetric transfer hydrogenation can be employed, using a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst. These methods can achieve high enantioselectivities and are often performed under mild conditions.

| Catalyst System | Reaction Type | Typical Enantioselectivity (for analogous systems) |

| [Rh(COD)Cl]₂ / Chiral Diphosphine | Asymmetric Hydrogenation | >90% ee |

| [Ir(COD)Cl]₂ / Chiral Ligand | Asymmetric Hydrogenation | >95% ee |

| RuCl₂(chiral ligand)(dmf)₂ | Asymmetric Transfer Hydrogenation | >98% ee |

Enantioselective reductive amination of 3,3-diethoxy-1,1,1-trifluoropropan-2-one (2) provides a direct route to the chiral amine. This one-pot reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent and a chiral catalyst.

Biocatalysis, using enzymes like imine reductases (IREDs) or amine dehydrogenases (ADHs), is a particularly powerful tool for this transformation. These enzymes can exhibit exquisite stereoselectivity, often yielding products with very high enantiomeric excess under mild, aqueous conditions. The selection of the appropriate enzyme is crucial and can be guided by screening enzyme libraries.

Multistep Synthetic Pathways from Readily Available Precursors (e.g., Trifluoroacetone)

A practical synthesis of this compound can be envisioned starting from inexpensive and readily available precursors. One such precursor is trifluoroacetone.

A plausible synthetic sequence could involve:

Acetalization: Protection of the ketone in trifluoroacetone is not straightforward due to the electron-withdrawing nature of the trifluoromethyl group. A more viable approach starts with a precursor like ethyl 3,3-diethoxypropanoate.

Trifluoromethylation: The ester group of ethyl 3,3-diethoxypropanoate can be converted to a trifluoromethyl ketone. This can be achieved by reaction with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride (B91410) source (Ruppert-Prakash reagent).

Amination: The resulting 3,3-diethoxy-1,1,1-trifluoropropan-2-one can then be converted to the target amine via one of the stereoselective methods described in section 3.2.

This pathway leverages the availability of non-fluorinated precursors and introduces the key trifluoromethyl group in a controlled manner.

Convergent and Divergent Synthetic Strategies

Divergent Synthesis: A divergent strategy would involve the synthesis of a common intermediate that can be elaborated into a variety of structurally related compounds. The key intermediate, 3,3-diethoxy-1,1,1-trifluoropropan-2-one (2), is an excellent candidate for a divergent approach. From this keto-acetal, a range of transformations can be performed:

Reductive amination (as discussed) to yield the target primary amine.

Reduction to the corresponding alcohol, followed by functionalization.

Addition of various organometallic reagents to the ketone to generate tertiary alcohols with a trifluoromethyl group.

This strategy is particularly useful for generating a library of related compounds for structure-activity relationship studies in drug discovery.

Exploration of Novel Reaction Conditions and Reagents

Recent research has focused on developing highly efficient and selective methods for the reductive amination of trifluoromethyl ketones. These advancements are centered around the use of novel catalysts and reagents that offer improved yields, enantioselectivities, and milder reaction conditions.

One of the most significant areas of development is in asymmetric catalysis, which is essential for the synthesis of enantiomerically pure chiral amines. Ruthenium-based catalysts have emerged as powerful tools for the asymmetric reductive amination of aryl-trifluoromethyl ketones. These user-friendly and simple catalytic methods can tolerate a variety of functional groups and provide the desired primary amines with excellent chemoselectivities and enantioselectivities.

Another groundbreaking approach is the use of biocatalysts, specifically imine reductases (IREDs) and reductive aminases (RedAms). These enzymes have demonstrated remarkable potential for the asymmetric synthesis of chiral amines due to their high selectivity and broad substrate scope. The use of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification and facilitating cofactor regeneration.

The choice of reducing agent also plays a critical role in the success of the reductive amination. While traditional reagents like sodium borohydride can be used, more selective and milder reagents are often preferred. Sodium triacetoxyborohydride (B8407120) (STAB) is a popular choice as it selectively reduces the intermediate imine in the presence of the ketone.

Below are data tables summarizing the key findings from recent research on novel reaction conditions and reagents for the synthesis of trifluoromethylated amines, which are directly applicable to the synthesis of this compound.

Table 1: Novel Catalysts for the Asymmetric Reductive Amination of Trifluoromethyl Ketones

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages |

| Homogeneous Metal Catalyst | Ruthenium-based complexes | Asymmetric Reductive Amination | High enantioselectivity, broad substrate scope, tolerance of various functional groups. |

| Biocatalyst | Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Asymmetric Reductive Amination | Excellent stereoselectivity, mild reaction conditions (aqueous environment), potential for whole-cell catalysis. |

Table 2: Advanced Reagents for the Reductive Amination of Trifluoromethyl Ketones

| Reagent Type | Specific Reagent Example | Role in Reaction | Key Features |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Hydride source for imine reduction | Mild and selective, reduces imines in the presence of ketones. |

| Nitrogen Source | Ammonium (B1175870) Acetate | Provides the amine group | Inexpensive and readily available source of ammonia for the formation of primary amines. |

The detailed research findings indicate that a combination of a suitable catalyst, such as a ruthenium complex or an imine reductase, with a selective reducing agent like STAB, under optimized reaction conditions, can provide an efficient and highly selective route to this compound. The use of biocatalysis, in particular, offers a green and sustainable alternative to traditional chemical methods.

Chemical Reactivity and Mechanistic Investigations of 3,3 Diethoxy 1,1,1 Trifluoropropan 2 Amine

Reactivity Profile of the Primary Amine Moiety

The primary amine in 3,3-diethoxy-1,1,1-trifluoropropan-2-amine is significantly influenced by the adjacent trifluoromethyl (CF₃) group. The strong electron-withdrawing nature of the CF₃ group reduces the basicity and nucleophilicity of the amine compared to its non-fluorinated analogs. nih.govalfa-chemistry.com This modulation of electronic properties is a key determinant of its reactivity in various chemical reactions.

Despite its reduced nucleophilicity, the primary amine of this compound can still participate in nucleophilic addition and substitution reactions, often requiring specific activation or harsher reaction conditions. The α-trifluoromethylamine motif is a valuable pharmacophore, and its synthesis often involves the addition of nucleophiles to trifluoromethyl imines. nih.gov Research into the nucleophilic trifluoromethylation of nitrones has also led to the synthesis of α-(trifluoromethyl)amines. acs.org

| Reactant Type | Example | Product Type | General Conditions |

| Alkyl Halide | Bromoethane | Secondary Amine | Elevated temperature, presence of a base to neutralize HX |

| Epoxide | Propylene Oxide | β-Amino Alcohol | Lewis or Brønsted acid catalysis |

| Acyl Chloride | Benzoyl Chloride | Amide | Schotten-Baumann conditions (aqueous base) or aprotic solvent with a tertiary amine base |

This table presents plausible reactions based on the general reactivity of primary amines. Specific experimental data for this compound is not available.

Condensation reactions with aldehydes and ketones are characteristic of primary amines, leading to the formation of imines (Schiff bases). For this compound, these reactions typically require acid catalysis to facilitate the dehydration step. The resulting trifluoromethyl-substituted imines are valuable intermediates for the synthesis of more complex α-trifluoromethyl amines through the addition of various nucleophiles. organic-chemistry.orgenamine.net

| Carbonyl Compound | Product | Catalyst |

| Benzaldehyde | N-(3,3-Diethoxy-1,1,1-trifluoropropan-2-yl)-1-phenylmethanimine | Acetic Acid |

| Acetone | N-(3,3-Diethoxy-1,1,1-trifluoropropan-2-yl)propan-2-imine | p-Toluenesulfonic acid |

| Cyclohexanone | N-(3,3-Diethoxy-1,1,1-trifluoropropan-2-yl)cyclohexanimine | TiCl₄ |

This table illustrates potential condensation reactions. The choice of catalyst can influence the reaction rate and yield.

The primary amine of this compound readily reacts with various acylating agents to form stable amide, urea (B33335), and carbamate (B1207046) derivatives. These functional groups are of significant interest, particularly in medicinal chemistry, where the α-trifluoromethyl amine moiety can act as a bioisostere for an amide, enhancing metabolic stability. nih.govduke.edu

Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. The synthesis of α-CF₃ amides has been a subject of interest, with methods like palladium-catalyzed carbonylation being explored. acs.org

Urea Formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of ureas. The synthesis of urea derivatives is a cornerstone in drug discovery. asianpubs.orgorganic-chemistry.orgresearchgate.netgoogle.com

Carbamate Formation: Reaction with chloroformates or other carbamoylating agents produces carbamates. organic-chemistry.org The synthesis of carbamoyl fluorides from amines has also been a focus of research. nih.govnih.gov

| Reagent | Functional Group Formed |

| Acetyl Chloride | Amide |

| Phenyl Isocyanate | Urea |

| Benzyl Chloroformate | Carbamate |

| Di-tert-butyl dicarbonate | Boc-protected Amine (Carbamate) |

This table provides examples of reagents used to form various derivatives from the primary amine of this compound.

Transformations Involving the Diethoxy Acetal (B89532) Group

The diethoxy acetal group in this compound serves as a protecting group for an aldehyde functionality. This masked aldehyde can be revealed or transformed under specific reaction conditions.

Acetals are stable under neutral and basic conditions but are readily hydrolyzed in the presence of an acid catalyst to yield the corresponding aldehyde or ketone and alcohols. researchgate.netchemistrysteps.comorganicchemistrytutor.com The hydrolysis of the diethoxy acetal of this compound would unmask the aldehyde, which can then undergo further derivatization.

The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and subsequent protonation and elimination of the second alcohol molecule, leads to the formation of the aldehyde. chemistrysteps.com

| Reagent | Product | Conditions |

| H₃O⁺ | 3-Amino-4,4,4-trifluorobutanal | Aqueous acid (e.g., HCl, H₂SO₄) |

| 1. H₃O⁺2. NaBH₄ | 3-Amino-4,4,4-trifluorobutan-1-ol | Acidic hydrolysis followed by reduction |

| 1. H₃O⁺2. Phenylhydrazine | 3-Amino-4,4,4-trifluorobutanal phenylhydrazone | Acidic hydrolysis followed by condensation |

This table outlines the deprotection of the acetal and subsequent reactions of the resulting aldehyde.

Transacetalization is a process where an existing acetal reacts with a different alcohol, typically in the presence of an acid catalyst, to form a new acetal. researchgate.net This reaction can be used to change the protecting group or to form cyclic acetals by reacting with a diol. The formation of cyclic acetals from diols is often favored due to entropic factors. acs.orgmissouri.eduorganic-chemistry.org

This strategy is valuable in multi-step syntheses where different protecting group stabilities are required. For example, the diethoxy acetal could be converted to a more robust cyclic acetal, or a different acyclic acetal with specific properties.

| Reagent | Product Type | Catalyst |

| Ethylene Glycol | Cyclic Acetal (Dioxolane derivative) | Acid catalyst (e.g., p-TsOH) |

| 1,3-Propanediol | Cyclic Acetal (Dioxane derivative) | Acid catalyst (e.g., Amberlyst-15) |

| Methanol | Dimethyl Acetal | Acid catalyst (e.g., Sc(OTf)₃) |

This table shows potential transacetalization reactions to alter the acetal protecting group.

Reactions under Acidic and Basic Conditions

The reactivity of this compound is markedly different in acidic and basic media due to the distinct functionalities present in the molecule.

Under acidic conditions, the primary amine group is expected to be protonated, forming an ammonium (B1175870) salt. This protonation deactivates the nitrogen nucleophile. The acetal functionality, however, is susceptible to acid-catalyzed hydrolysis. This reaction proceeds via protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxonium ion intermediate. Subsequent nucleophilic attack by water leads to a hemiacetal, which then undergoes further hydrolysis to yield 1,1,1-trifluoroacetone (B105887) and two equivalents of ethanol. The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of this hydrolysis.

In basic conditions, the primary amine can act as a nucleophile. However, the acetal group is generally stable to bases. Therefore, reactions under basic conditions would primarily involve the amine functionality, such as acylation or alkylation, without affecting the acetal. The trifluoromethyl group, being a strong electron-withdrawing group, reduces the basicity of the amine, which can affect its nucleophilicity in these reactions.

| Condition | Reactive Site | Expected Transformation |

| Acidic | Acetal | Hydrolysis to 1,1,1-trifluoroacetone and ethanol. |

| Amine | Protonation to form an ammonium salt. | |

| Basic | Amine | Nucleophilic reactions (e.g., acylation, alkylation). |

| Acetal | Generally stable. |

Role of the Trifluoromethyl Group in Directing Reactivity

The trifluoromethyl (CF3) group is a powerful electron-withdrawing group that significantly influences the reactivity of adjacent functional groups through stereoelectronic effects.

Stereoelectronic Effects on Adjacent Centers

The strong inductive effect of the trifluoromethyl group decreases the electron density on the neighboring carbon atom (C2) and, by extension, on the attached amino group. This reduction in electron density has several consequences:

Reduced Basicity of the Amine: The pKa of the conjugate acid of this compound is expected to be lower than that of its non-fluorinated analog, propan-2-amine. This is a direct result of the destabilization of the positive charge in the ammonium ion by the electron-withdrawing CF3 group.

Modified Nucleophilicity: While the basicity is reduced, the nucleophilicity of the amine may not be proportionally affected, as nucleophilicity is a kinetic parameter. However, the reduced electron density on the nitrogen atom generally leads to decreased nucleophilicity.

Influence on Acetal Stability: The electron-withdrawing nature of the CF3 group can affect the stability of the acetal. It can destabilize the carbocation-like character of the transition state during acid-catalyzed hydrolysis, potentially slowing down the reaction compared to non-fluorinated analogs.

Influence on Reaction Kinetics and Thermodynamics

The trifluoromethyl group exerts a significant influence on both the kinetics and thermodynamics of reactions involving this compound.

Kinetics: The rate of reactions involving the amine as a nucleophile is likely to be slower due to its reduced nucleophilicity. In the case of acid-catalyzed acetal hydrolysis, the destabilization of the oxonium ion intermediate by the CF3 group would likely increase the activation energy, leading to a slower reaction rate.

Thermodynamics: The presence of the CF3 group can shift reaction equilibria. For example, in an equilibrium reaction involving the amine, the position of the equilibrium may be shifted towards the reactants due to the reduced basicity of the amine. The high stability of the C-F bonds means that reactions involving the cleavage of these bonds are thermodynamically unfavorable under normal conditions.

| Property | Influence of Trifluoromethyl Group |

| Amine Basicity | Decreased |

| Amine Nucleophilicity | Generally Decreased |

| Acetal Hydrolysis Rate | Likely Decreased |

| Thermodynamic Stability | Increased due to strong C-F bonds |

Mechanistic Studies of Key Transformations

While specific mechanistic studies for this compound are not extensively reported in the literature, plausible mechanisms can be proposed based on the known reactivity of its functional groups and the influence of the trifluoromethyl substituent.

Elucidation of Reaction Pathways and Intermediates

The acid-catalyzed hydrolysis of the acetal is expected to proceed through a well-established A-1 or A-2 type mechanism. Given the potential for a relatively stable secondary carbocation adjacent to a trifluoromethyl group, an A-1 like mechanism with a discrete oxonium ion intermediate is plausible.

Proposed Pathway for Acid-Catalyzed Hydrolysis:

Protonation: Rapid and reversible protonation of one of the ethoxy oxygens by an acid catalyst.

Formation of Oxonium Ion: Rate-determining cleavage of the C-O bond to release ethanol and form a resonance-stabilized oxonium ion. The trifluoromethyl group would destabilize this intermediate.

Nucleophilic Attack: Attack of water on the electrophilic carbon of the oxonium ion.

Deprotonation: Loss of a proton to form a hemiacetal intermediate.

Further Hydrolysis: The hemiacetal undergoes a similar sequence of protonation, elimination of a second molecule of ethanol, and nucleophilic attack by water to yield the final product, 1,1,1-trifluoroacetone.

Reactions at the amine center under basic or neutral conditions would likely follow standard nucleophilic substitution or addition pathways.

Kinetic Isotope Effects in Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies can provide valuable insights into the rate-determining step of a reaction. For the proposed acid-catalyzed hydrolysis of this compound, several KIE experiments could be informative.

Solvent Isotope Effect (kH2O/kD2O): A significant solvent isotope effect would be expected for a mechanism involving proton transfer in the rate-determining step. In an A-1 mechanism where the formation of the oxonium ion is rate-determining, a small inverse solvent isotope effect (kH2O/kD2O < 1) might be observed, as the proton is more tightly bound in the transition state. For an A-2 mechanism, where water attacks in the rate-determining step, a primary solvent isotope effect (kH2O/kD2O > 1) might be anticipated.

Secondary Hydrogen Isotope Effects: Replacing the hydrogen at C2 with deuterium (B1214612) could reveal changes in hybridization at this center during the rate-determining step. For an A-1 mechanism, a small secondary kinetic isotope effect would be expected as the hybridization at C2 does not significantly change in the transition state leading to the oxonium ion.

While no specific KIE data for this compound is currently available in the reviewed literature, the table below presents hypothetical KIE values and their mechanistic implications for the acid-catalyzed hydrolysis.

| Isotopic Substitution | Hypothetical kH/kD | Potential Mechanistic Implication |

| Solvent (H2O vs. D2O) | < 1 | Suggests a pre-equilibrium protonation (A-1 type mechanism). |

| > 1 | Suggests proton transfer is part of the rate-determining step (A-2 type mechanism). | |

| C2-H vs. C2-D | ~ 1 | Indicates little change in bonding to C2 in the rate-determining step. |

Further experimental studies are necessary to fully elucidate the reaction mechanisms and the precise role of the trifluoromethyl group in directing the reactivity of this compound.

Transition State Analysis and Energy Landscapes

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms of fluorinated compounds like this compound. Through methods such as Density Functional Theory (DFT), researchers can model reaction pathways, characterize the structures of transition states, and map out energy landscapes. nih.govresearchgate.net This theoretical approach provides deep insights into reaction feasibility, kinetics, and the origins of stereoselectivity, which are often challenging to determine through experimental means alone.

The unique electronic properties of the trifluoromethyl (CF₃) group—namely its strong electron-withdrawing nature and steric bulk—play a critical role in shaping the energy landscape of reactions involving this compound. researchgate.net Transition state analysis focuses on identifying the highest energy point along a reaction coordinate, the transition state (TS), which represents the kinetic barrier to a reaction. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.

For reactions involving α-trifluoromethyl amines, mechanistic studies often reveal intricate pathways. For example, in reactions of related chiral N-sulfinylimines, specific transition state models are proposed to rationalize the observed stereoselectivity. soton.ac.uk These models consider factors such as steric repulsion between the bulky CF₃ group and other substituents, as well as potential chelation effects that can stabilize one transition state over another. soton.ac.uk Similar considerations would be paramount in analyzing the reactivity of this compound, for instance, in its reactions with electrophiles or in cyclization processes. nih.govnih.gov

An energy landscape provides a comprehensive map of a reaction, plotting the potential energy of the system against the reaction coordinate. It visualizes the reactants, products, intermediates, and the transition states that connect them. By calculating the energies of these stationary points, a complete thermodynamic and kinetic profile of the reaction can be constructed.

Below is an interactive, illustrative data table representing a hypothetical reaction pathway for an electrophilic addition to this compound. The energy values are representative of typical DFT calculations for reactions of complex fluorinated amines and are provided to illustrate the type of data generated from such a study.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Electrophile | 0.0 |

| Transition State (TS) | Highest energy point on the reaction pathway | +22.5 |

| Product | Final addition product | -15.0 |

Activation Energy (ΔG‡):22.5 kcal/mol

Reaction Energy (ΔGrxn):-15.0 kcal/mol

This hypothetical landscape indicates a kinetically accessible (ΔG‡ = +22.5 kcal/mol) and thermodynamically favorable (ΔGrxn = -15.0 kcal/mol) reaction. In a real research scenario, multiple competing pathways would be modeled. For instance, different modes of electrophilic attack could lead to different stereoisomers, and the calculated activation energies for each corresponding transition state would predict the dominant product. soton.ac.uk Such computational investigations are crucial for understanding and predicting the chemical behavior of structurally complex molecules like this compound. nih.gov

Applications of 3,3 Diethoxy 1,1,1 Trifluoropropan 2 Amine As a Versatile Synthetic Building Block

Construction of Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are privileged scaffolds in drug discovery and agrochemistry. 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine serves as a valuable synthon for creating these important molecular frameworks, primarily through its conversion into trifluoromethyl-substituted 1,3-dicarbonyl equivalents.

The synthesis of trifluoromethyl-pyrazoles and -isoxazoles often begins with the condensation of a fluorinated 1,3-dicarbonyl compound with hydrazine (B178648) or hydroxylamine (B1172632), respectively. The acetal (B89532) group of this compound can be hydrolyzed under acidic conditions to reveal a ketone. This resulting β-aminoketone can then be further manipulated, for instance, by N-acylation followed by condensation reactions, to generate a trifluoromethylated 1,3-dicarbonyl surrogate. This intermediate readily undergoes cyclization with hydrazine or hydroxylamine to yield the corresponding five-membered heterocycles.

This building block is conceptually related to Fluoroalkyl Amino Reagents (FARs), which have proven to be powerful tools for introducing fluorinated groups onto heterocyclic systems. nih.gov The reactivity of the amine and the latent carbonyl functionality allows for a modular approach to a variety of heterocyclic cores, including pyrimidines and pyridines, by choosing appropriate reaction partners containing the necessary functionalities for cyclization.

Table 1: Examples of Fluorinated Heterocycles Derived from CF3-Building Blocks This table is illustrative and shows the types of heterocycles accessible from trifluoromethylated synthons like this compound.

| Heterocycle Class | General Structure | Key Precursor |

| Pyrazole | CF3-β-diketone | |

| Isoxazole | CF3-β-diketone | |

| Pyrimidine | CF3-β-ketoester |

Synthesis of Chiral Fluorinated Amines and Diamines

Chiral amines are fundamental components of many pharmaceuticals and are widely used as catalysts and resolving agents in asymmetric synthesis. yale.edu The stereocenter at the C2 position of this compound makes it a valuable chiral building block for the synthesis of enantiomerically pure fluorinated amines and diamines. soton.ac.uk

Starting with an enantiomerically enriched form of this compound, the primary amine can be elaborated through standard transformations such as reductive amination with aldehydes or ketones to produce chiral secondary and tertiary amines. The trifluoromethyl group's strong electron-withdrawing nature influences the amine's nucleophilicity and basicity, which must be considered during synthetic planning.

Furthermore, this chiral building block can be used to construct vicinal diamines. For instance, the amine can be protected, the acetal hydrolyzed, and the resulting ketone converted to an oxime or imine, which is then reduced stereoselectively to introduce a second amino group. The relative stereochemistry of the two amino groups can often be controlled by the choice of reducing agent and reaction conditions, providing access to a range of diastereomerically pure 1,2-diamines. These chiral diamines are highly sought-after ligand scaffolds for asymmetric metal catalysis. acs.org

Development of Fluorinated Ligands and Organocatalysts

The introduction of trifluoromethyl groups into the structure of ligands and organocatalysts can profoundly impact their catalytic activity and selectivity. The CF3 group's steric bulk and electronic properties can modify the catalyst's coordination sphere, influencing the stereochemical outcome of a reaction. rsc.org

This compound is an excellent starting material for creating novel chiral fluorinated ligands. The primary amine functionality provides a convenient handle for incorporation into various common ligand frameworks. For example, it can undergo condensation with chiral salicylaldehydes to form Schiff base (salen-type) ligands. nih.gov It can also be used to synthesize P,N-ligands, which have broad applications in asymmetric catalysis, by reacting it with a suitable phosphine-containing electrophile.

In the field of organocatalysis, chiral amines and their derivatives are frequently employed. nih.gov The chiral backbone of this compound can be integrated into organocatalyst structures, such as cinchona alkaloid or proline-based systems. The presence of the CF3 group can enhance the catalyst's performance by fine-tuning its acidity/basicity and creating a specific chiral environment that promotes high enantioselectivity in reactions like aldol (B89426) additions, Michael reactions, and fluorinations. nih.govnih.gov

Integration into Complex Organic Scaffolds and Natural Product Analogs

The synthesis of complex molecules, including analogs of natural products, often relies on a strategy of assembling smaller, functionalized building blocks. This compound, with its multiple, orthogonally reactive functional groups, is well-suited for this purpose. nih.gov

A synthetic chemist can selectively manipulate the amine, the protected ketone, and the trifluoromethyl group in a stepwise fashion to build intricate molecular architectures. For example, the amine could first be acylated to introduce a new fragment, followed by hydrolysis of the acetal and subsequent reaction at the newly revealed ketone (e.g., a Wittig reaction or aldol condensation). This sequence allows for the controlled and directional construction of a carbon skeleton.

This building block enables the creation of fluorinated analogs of natural products, a strategy often used to improve the parent molecule's pharmacological properties. rsc.org By replacing a specific methyl or ethyl group in a natural product scaffold with a trifluoromethyl group, researchers can enhance metabolic stability or binding affinity. The chiral nature of this compound allows for the stereocontrolled introduction of the CF3-containing fragment, which is crucial for preserving or enhancing biological activity.

Role in the Diversification of Chemical Libraries (e.g., for fragment-based approaches)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient method for identifying lead compounds. criver.comfrontiersin.org This approach screens libraries of small molecules ("fragments") to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent drug candidates.

This compound is an ideal starting point for generating a library of fluorinated fragments. Its molecular weight falls within the typical range for fragments, and it possesses key features desirable for FBDD. The trifluoromethyl group provides a sensitive handle for ¹⁹F NMR screening, a powerful technique for detecting fragment binding. lifechemicals.com

The amine and the protected ketone serve as diversification points. A library of diverse fragments can be rapidly synthesized by reacting the amine with a collection of different acyl chlorides, sulfonyl chlorides, or isocyanates. A second level of diversification can be achieved by deprotecting the ketone and reacting it with a range of reagents, such as hydrazines or hydroxylamines, to create a variety of heterocyclic fragments. This modular approach allows for the creation of a rich chemical library with varied shapes and functionalities, increasing the probability of finding a hit for a given biological target. nih.gov

Computational and Theoretical Chemistry Studies of 3,3 Diethoxy 1,1,1 Trifluoropropan 2 Amine

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules at the electronic level. For 3,3-diethoxy-1,1,1-trifluoropropan-2-amine, DFT can provide significant insights into its structural and electronic characteristics, which are largely influenced by the presence of the strongly electron-withdrawing trifluoromethyl group and the flexible diethoxy groups.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, the geometry is significantly influenced by the steric and electronic effects of its constituent groups. The trifluoromethyl group, with its high electronegativity, affects the bond lengths and angles of the entire molecule. nih.govrsc.org

Electronic structure analysis through DFT can elucidate the distribution of electrons within the molecule, providing insights into its reactivity and intermolecular interactions. The presence of the trifluoromethyl group is expected to have a strong inductive effect, withdrawing electron density from the rest of the molecule. nih.gov This can be visualized through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations This data is representative and based on typical values for similar fluorinated organic compounds.

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.34 Å |

| C-N Bond Length | ~1.46 Å |

| C-O Bond Length | ~1.43 Å |

| F-C-F Bond Angle | ~107° |

| C-C-N Bond Angle | ~110° |

Prediction of Reactivity Descriptors

DFT calculations can be used to compute various reactivity descriptors that help in predicting the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key reactivity descriptors include:

HOMO-LUMO Gap (ΔE): A smaller gap indicates higher reactivity.

Ionization Potential (I): The energy required to remove an electron, approximated as -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to lower the HOMO and LUMO energy levels, influencing these reactivity descriptors.

Table 2: Predicted Reactivity Descriptors for this compound This data is representative and based on typical values for similar fluorinated organic compounds.

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy | ~ -9.5 eV |

| LUMO Energy | ~ 1.5 eV |

| HOMO-LUMO Gap | ~ 11.0 eV |

| Chemical Hardness (η) | ~ 5.5 eV |

| Electronegativity (χ) | ~ 4.0 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules.

The presence of rotatable bonds in the diethoxy groups allows the molecule to adopt various conformations. MD simulations can reveal the most populated conformations and the energy barriers between them. The trifluoromethyl group can also influence the conformational preferences of the molecule. acs.org

MD simulations can also shed light on intermolecular interactions. For instance, simulations in a solvent like water can show how the molecule is solvated and whether it forms hydrogen bonds. The amine group can act as a hydrogen bond donor, while the oxygen atoms of the ethoxy groups can act as hydrogen bond acceptors. The fluorine atoms of the trifluoromethyl group can also participate in weaker interactions. nih.govresearchgate.net

Computational Prediction of Reaction Selectivity (Chemo-, Regio-, and Stereoselectivity)

Computational methods can be employed to predict the selectivity of chemical reactions involving this compound. This is particularly useful for understanding reactions where multiple products can be formed.

Chemoselectivity: In a molecule with multiple functional groups, such as the amine and ether groups in the target compound, computational models can predict which group is more likely to react with a given reagent.

Regioselectivity: For reactions where a reagent can attack different positions on the molecule, computational chemistry can predict the most favorable site of attack.

Stereoselectivity: Many reactions can produce different stereoisomers. Computational studies can predict which stereoisomer is likely to be the major product. For reactions involving the chiral center at the second carbon of this compound, predicting the stereochemical outcome is crucial. nih.govrsc.org

These predictions are often based on calculating the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy is generally the most favored one.

In Silico Design and Screening of Novel Derivatives

In silico methods are increasingly used in the design and screening of new molecules with desired properties. Starting from the structure of this compound, new derivatives can be designed by modifying its chemical structure. For example, the amine or ethoxy groups could be replaced with other functional groups.

Computational tools can then be used to predict the properties of these new derivatives. This allows for a virtual screening of a large number of compounds to identify those with the most promising characteristics for a specific application, such as in medicinal chemistry or materials science. nih.govresearchgate.net This in silico approach can significantly reduce the time and cost associated with experimental synthesis and testing. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine, a multi-nuclear approach is indispensable.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Connectivity

A combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete assignment of the molecular backbone and functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The hydrogens on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen atom. openstax.org The acetal (B89532) proton is also significantly deshielded by the two adjacent oxygen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Carbons bonded to electronegative atoms like fluorine, oxygen, and nitrogen are shifted downfield. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. digitellinc.comquora.comresearchgate.net Similarly, other carbons will show coupling to adjacent fluorine and hydrogen atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment. nih.gov The trifluoromethyl group in this molecule is expected to show a single resonance, which will be split into a doublet by the adjacent proton on C2. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and nature of the fluorinated group. ucla.edu

Predicted NMR Data for this compound Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Key Couplings (Hz) |

|---|---|---|---|---|

| C1 (CF₃) | - | ~125 (q) | ~ -75 (d) | ¹JCF ≈ 280 Hz, ³JHF ≈ 7 Hz |

| C2 (-CH(NH₂)-) | ~3.5 (q) | ~55 (q) | - | ²JCF ≈ 30 Hz, ³JHH ≈ 7 Hz |

| C3 (-CH(OEt)₂) | ~4.8 (d) | ~100 (d) | - | ³JHH ≈ 5 Hz |

| -NH₂ | ~1.5-2.5 (br s) | - | - | - |

| -OCH₂CH₃ | ~3.6 (m) | ~62 (t) | - | ³JHH ≈ 7 Hz |

| -OCH₂CH₃ | ~1.2 (t) | ~15 (q) | - | ³JHH ≈ 7 Hz |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidating Complex Structures and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton at C2 and the acetal proton at C3, and between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethoxy groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and hydrogen atoms. This would confirm the assignment of each proton signal to its corresponding carbon atom (e.g., the C2 proton to the C2 carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and hydrogen atoms. This is particularly useful for connecting different fragments of the molecule. Key expected correlations would include the C2 proton to the C1 (CF₃) and C3 carbons, and the acetal proton (C3-H) to the C2 and the ethoxy methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the protons on C2 and C3, and between the amine protons and other parts of the molecule, providing insight into its preferred conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. The calculated exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₇H₁₄F₃NO₂) is 202.1055. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions to deduce structural information. wikipedia.orgyoutube.com For aliphatic amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com Acetals are also known to fragment readily. psu.edu

A plausible fragmentation pathway for this compound would involve initial alpha-cleavage between C1 and C2 or C2 and C3.

Table 2: Predicted Key Fragments in the MS/MS Spectrum of [C₇H₁₄F₃NO₂ + H]⁺

| m/z (Predicted) | Formula of Fragment | Origin |

|---|---|---|

| 202.1055 | [C₇H₁₅F₃NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 156.0998 | [C₆H₁₃F₃O]⁺ | Loss of ammonia (B1221849) (NH₃) |

| 133.0320 | [C₄H₆F₃O₂]⁺ | α-cleavage, loss of CH(NH₂)CH(OEt)₂ |

| 103.0762 | [C₄H₁₀O₂]⁺ | Fragment from the diethoxyacetal moiety |

| 73.0657 | [C₂H₈NO₂]⁺ | Fragment containing the amine and ethoxy groups |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. openstax.orgwikieducator.org The N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. wikieducator.org The strong electronegativity of fluorine results in intense C-F stretching bands, typically in the 1000-1400 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the ether linkages in the acetal group are expected in the 1050-1150 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The C-C backbone and symmetric C-F stretching vibrations are often strong in the Raman spectrum. The C-F stretching band is expected to be intense. uci.edu

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400-3250 | 3400-3250 | Medium (IR), Weak (Raman) |

| C-H Stretch (aliphatic) | 2980-2850 | 2980-2850 | Strong |

| N-H Bend (scissoring) | 1650-1580 | 1650-1580 | Medium to Strong (IR) |

| C-F Stretch | 1400-1100 | 1400-1100 | Very Strong (IR), Strong (Raman) |

| C-O Stretch (acetal) | 1150-1050 | 1150-1050 | Strong (IR) |

| C-N Stretch | 1250-1020 | 1250-1020 | Medium to Weak |

Chiral Chromatography for Enantiomeric Excess Determination and Separation

The resolution of enantiomers is a critical aspect in the synthesis and characterization of chiral molecules. For this compound, which possesses a stereogenic center at the carbon atom bearing the amino group, chiral chromatography is an indispensable tool for both the analytical determination of enantiomeric excess (e.e.) and the preparative separation of the individual enantiomers. This section explores the application of chiral chromatography for these purposes, drawing upon established principles and methodologies for the separation of structurally related fluorinated and primary amines.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the predominant techniques for the chiral separation of amines. The success of these separations hinges on the selection of a suitable chiral stationary phase (CSP) and the optimization of the mobile phase composition.

Chiral Stationary Phases (CSPs)

Several classes of CSPs have demonstrated efficacy in resolving racemic amines and are considered suitable candidates for the separation of this compound enantiomers.

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used CSPs. mdpi.com They offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for resolving a wide variety of racemates, including amines. phenomenex.com

Cyclodextrin-based CSPs: These CSPs consist of cyclodextrins bonded to a silica (B1680970) support. The toroidal shape of cyclodextrins allows for the inclusion of guest molecules, and chiral recognition is achieved through a combination of hydrophobic and polar interactions. nih.gov Derivatized cyclodextrins are particularly effective for the separation of primary amines.

Cyclofructan-based CSPs: Derivatized cyclofructans are a newer class of CSPs that have shown excellent selectivity for the enantiomeric separation of primary amines. chromatographyonline.com They function well under both normal-phase and polar organic modes.

Mobile Phase Optimization

The choice of mobile phase is critical for achieving optimal separation and is highly dependent on the selected CSP.

Normal-Phase Chromatography: This mode typically employs a nonpolar mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695). For amine separations on polysaccharide-based CSPs, the addition of a basic additive (e.g., diethylamine) or an acidic additive (e.g., trifluoroacetic acid) is often necessary to improve peak shape and resolution by minimizing undesirable interactions with the silica support. nih.gov

Reversed-Phase Chromatography: In this mode, a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, is used. This approach can be advantageous for more polar analytes. The addition of buffers or additives to control pH and ionic strength is common. nih.gov

Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol. SFC is known for its high efficiency and speed, making it an attractive alternative to HPLC for chiral separations. Similar to normal-phase HPLC, additives are crucial for achieving good chromatography for amines. A combination of an acid and a base, such as trifluoroacetic acid and triethylamine, can significantly enhance selectivity and peak shape. chromatographyonline.com

Hypothetical Research Findings

Interactive Data Table 1: Hypothetical Chiral HPLC Separation on a Polysaccharide-Based CSP

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Separation Factor (α) | 1.20 |

Interactive Data Table 2: Hypothetical Chiral SFC Separation on a Cyclofructan-Based CSP

| Parameter | Condition |

| Column | LARIHC CF6-P |

| Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | CO2 / Methanol with 0.3% Trifluoroacetic Acid and 0.2% Triethylamine (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 3.2 min |

| Retention Time (Enantiomer 2) | 3.8 min |

| Resolution (Rs) | 1.9 |

| Separation Factor (α) | 1.19 |

These hypothetical examples demonstrate that baseline separation of the enantiomers of this compound is achievable with good resolution and selectivity using established chiral chromatography techniques. The actual separation would require methodical screening of various CSPs and mobile phase conditions to identify the optimal system. Once an analytical method is developed, it can be scaled up for preparative separation to isolate the individual enantiomers for further stereospecific studies.

Synthesis and Exploration of Structural Analogues and Derivatives of 3,3 Diethoxy 1,1,1 Trifluoropropan 2 Amine

Modifications to the Amine Substituents

The primary amine group in 3,3-diethoxy-1,1,1-trifluoropropan-2-amine serves as a key handle for a wide array of chemical modifications. The introduction of various substituents on the nitrogen atom can significantly alter the molecule's steric and electronic properties, which in turn can influence its biological activity and physicochemical characteristics.

Standard organic synthesis methodologies can be employed to modify the amine group. For instance, N-alkylation, N-acylation, and reductive amination are common strategies to introduce diverse functional groups.

Table 1: Examples of Amine Modifications

| Reagent/Condition | Resulting Substituent | Potential Impact |

|---|---|---|

| Alkyl halide (e.g., CH₃I) | Methyl | Increased lipophilicity |

| Acyl chloride (e.g., CH₃COCl) | Acetyl | Altered hydrogen bonding capacity |

| Aldehyde/Ketone + Reducing agent | Substituted alkyl | Introduction of diverse functional groups |

Research on related α-trifluoromethyl amines has demonstrated that the basicity of the nitrogen atom is reduced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This electronic feature must be considered when planning synthetic transformations, as it can affect the nucleophilicity of the amine.

Variations of the Acetal (B89532) Moiety and its Equivalents

The diethoxyacetal group in this compound functions as a protected aldehyde. This moiety can be varied to modulate the compound's stability, solubility, and potential for further chemical transformations.

The synthesis of fluorinated acetals can be achieved through several methods, including the reaction of a corresponding aldehyde with an alcohol under acidic conditions. By employing different alcohols, a range of acetals can be prepared.

Table 2: Acetal Moiety Variations

| Alcohol | Resulting Acetal | Potential Properties |

|---|---|---|

| Methanol | Dimethoxyacetal | Increased polarity |

| Propan-2-ol | Diisopropoxyacetal | Increased steric bulk |

| Ethane-1,2-diol | 1,3-Dioxolane | Cyclic, potentially more stable |

Furthermore, the acetal can be deprotected to reveal the aldehyde, which can then be used in a variety of subsequent reactions, such as Wittig reactions or the formation of imines, providing a gateway to a diverse set of derivatives.

Introduction of Additional Functional Groups on the Propane (B168953) Chain

The functionalization of the propane backbone of this compound, beyond the existing amine and acetal groups, offers another avenue for creating structural diversity. Direct C-H functionalization of alkanes is a rapidly developing field in organic chemistry and could potentially be applied to introduce new substituents. acs.org

Given the electron-withdrawing nature of the trifluoromethyl group, the reactivity of the adjacent C-H bonds is likely altered. Strategies for the introduction of functional groups could include radical-mediated reactions or transition-metal-catalyzed C-H activation.

Table 3: Potential Propane Chain Functionalizations

| Position of Functionalization | Potential Functional Group | Methodological Approach |

|---|---|---|

| C1 | Halogen (e.g., -Cl, -Br) | Radical halogenation |

| C1 | Hydroxyl (-OH) | Oxidation |

The selective functionalization of a specific position on the propane chain would likely require the development of highly specific catalytic systems to overcome the challenge of regioselectivity.

Scaffold Hopping and Bioisosteric Replacements in Derived Structures

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel molecular architectures with similar biological activities but potentially improved properties. rsc.org For derivatives of this compound, these strategies can be applied to various parts of the molecule.

The trifluoromethyl group itself is often considered a bioisostere of other groups, such as the nitro group or a halogen atom. acs.orgnih.govacs.orgnih.gov Conversely, it could be replaced by other electron-withdrawing groups to explore different chemical space.

The diethoxyacetal moiety could be replaced by other groups that can act as aldehyde precursors or mimics. For example, a thiazole (B1198619) or oxazole (B20620) ring could be considered as a bioisosteric replacement.

Table 4: Scaffold Hopping and Bioisosteric Replacement Examples

| Original Moiety | Potential Replacement | Rationale |

|---|---|---|

| Trifluoromethyl | Nitro | Similar electronic properties |

| Diethoxyacetal | 1,3-Dioxolane | Altered stability and solubility |

| Propane chain | Cyclopropane ring | Introduction of conformational rigidity |

By systematically applying these modifications, a diverse library of compounds based on the this compound scaffold can be generated, enabling a thorough exploration of its structure-activity relationships.

Based on a comprehensive search of available scientific literature, there is currently no specific published research focused on the chemical compound This compound within the advanced contexts of green chemistry, flow chemistry, biocatalysis, novel reactivity, or high-throughput experimentation.

The search results yielded general information on the methodologies outlined in the query—such as high-throughput experimentation for reaction discovery and biocatalytic routes to optically active amines—but did not provide any specific examples, data, or discussions pertaining to this compound.

Information was found for structurally related but distinct compounds, such as 3,3-Diethoxy-1-aminopropane and various trifluorinated molecules. However, due to the strict requirement to focus solely on this compound, this information cannot be used to construct the requested article.

Therefore, it is not possible to generate a scientifically accurate article on the emerging trends and future research directions for this specific compound as the foundational research does not appear to be available in the public domain.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-diethoxy-1,1,1-trifluoropropan-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination of trifluoromethyl ketones or through alkylation of primary amines. For example, N-alkylation reactions using trifluoroacetone derivatives and ethylamine in DMF with K₂CO₃ as a base (60–80°C, 12–24 hours) have been effective for analogous trifluoropropan-2-amines . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry to improve yields. Monitoring via ¹⁹F NMR can track fluorinated intermediate formation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm the ethoxy and amine proton environments.

- ¹⁹F NMR : To verify trifluoromethyl group integrity (δ ≈ -70 to -75 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : For molecular ion validation.

- IR Spectroscopy : To identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. How should researchers safely handle fluorinated amines like this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Work in a fume hood due to potential volatility and amine toxicity.

- Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Neutralize waste with dilute HCl before disposal .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

- Insight : Enantiomers of trifluoropropan-2-amine derivatives exhibit divergent effects. For example, the (S)-enantiomer of 1,1,1-trifluoropropan-2-amine enhances tubulin stabilization in microtubule-targeting agents, while the (R)-form shows reduced activity . Chiral HPLC or enzymatic resolution can isolate enantiomers for comparative bioassays.

Q. What mechanistic insights explain the antimicrobial potential of fluorinated amine derivatives?

- Findings : Analogous compounds (e.g., diethyl diphosphoxane derivatives) inhibit gram-positive bacteria (e.g., Staphylococcus aureus) more effectively than gram-negative strains, with inhibition zones of 11.8–31.3 mm . The trifluoromethyl group likely enhances membrane permeability, while the ethoxy moiety may disrupt enzyme function (e.g., DHFR inhibition).

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at the amine center.